2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The compound, also known as 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . It is known to interact with a variety of enzymes and receptors in the biological system
Mode of Action
The compound’s mode of action is believed to be related to its ability to form specific interactions with different target receptors . The hydrogen bond accepting and donating characteristics of its core structure, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, make it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
The compound is involved in diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , which could provide insights into the pharmacokinetics of this compound.
Result of Action
The compound exhibits diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities
Action Environment
The compound’s solubility in various solvents could potentially influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves a multi-step process. One common method starts with the preparation of the triazolopyridazine core. This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then subjected to further reactions to introduce the thio and acetamide groups, forming the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives:
Uniqueness
What sets 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of scientific and industrial applications.
Biological Activity
The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, which include multiple heterocyclic rings: triazole, pyridazine, thiazole, and acetamide. This structural diversity suggests potential for significant biological activity and pharmacological applications.
Structural Characteristics
The molecular formula of this compound is C18H16N6OS, with a molecular weight of approximately 396.49 g/mol. The presence of functional groups such as sulfanyl and acetamide enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be attributed to its structural components:
- Antimicrobial Activity : Compounds containing the triazole ring have been shown to exhibit significant antibacterial and antifungal properties. The presence of the thiazole moiety may further enhance these effects due to its ability to interact with various enzymes and receptors involved in microbial resistance mechanisms .
- Anticancer Potential : Research indicates that derivatives of triazole and thiazole possess anticancer properties. The compound may inhibit cancer cell proliferation by interfering with critical cellular pathways involved in tumor growth and metastasis .
- Enzyme Inhibition : The compound is expected to act as an enzyme inhibitor, targeting key enzymes involved in metabolic processes. This can lead to therapeutic effects in various diseases, including cancer and infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds that share structural similarities with This compound :
- Antimicrobial Studies : A study on 1,2,4-triazole derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . This suggests that similar derivatives could exhibit comparable efficacy.
- Anticancer Activity : Research on thiadiazole derivatives showed promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating potent anticancer activity . This aligns with the expected profile for our compound due to its structural components.
- Enzyme Targeting : Molecular docking studies have indicated that triazole derivatives can effectively bind to various enzymes such as carbonic anhydrase and xanthine oxidase. These interactions suggest a mechanism through which the compound may exert its biological effects by inhibiting enzyme activity crucial for disease progression .
The mechanism of action for This compound likely involves:
- Binding Interactions : The triazole ring can form hydrogen bonds and hydrophobic interactions with active sites on target proteins or enzymes.
- Modulation of Pathways : By inhibiting specific enzymes or receptors, the compound may disrupt signaling pathways critical for cell proliferation and survival in cancer cells or pathogens.
Data Table
Compound Name | Structural Characteristics | Biological Activity |
---|---|---|
2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Similar triazole and thiazole structures | Antimicrobial |
2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Variation in phenyl substitution | Anticancer |
3-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Fluorine substitution on phenyl | Enzyme inhibition |
Properties
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-2-12-3-5-13(6-4-12)14-7-8-15-21-22-18(24(15)23-14)27-11-16(25)20-17-19-9-10-26-17/h3-10H,2,11H2,1H3,(H,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUOYYORHPRJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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